molecular formula C4H9NO2 B110698 n-Ethyl-2-hydroxyacetamide CAS No. 66223-75-4

n-Ethyl-2-hydroxyacetamide

Cat. No. B110698
CAS RN: 66223-75-4
M. Wt: 103.12 g/mol
InChI Key: HWVOWKVXWMUGMS-UHFFFAOYSA-N
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Description

n-Ethyl-2-hydroxyacetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl functional group (COCH3) attached to a nitrogen atom. Although the provided papers do not directly discuss n-Ethyl-2-hydroxyacetamide, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related acetamide compounds. These insights can be extrapolated to understand n-Ethyl-2-hydroxyacetamide.

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, including acetylation, esterification, and ester interchange steps. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate and ester interchange with methanol, resulting in high yields . Similarly, the synthesis of other acetamide derivatives, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed by spectroscopic techniques such as IR, UV, MS, 1H NMR, and 13C NMR. For example, the gas-phase structure of N-ethylacetamide was determined using molecular beam Fourier-transform microwave spectroscopy and quantum chemical calculations, revealing four minima on the energy surface and the most energetically favorable conformer . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined by full matrix least-squares procedures .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including hydrolysis and oxidative coupling. N-(2-Hydroxyphenyl)- and N-(2-mercaptophenyl)-N-ethylacetamides were identified as the main products of the hydrolysis of corresponding benzazolium iodides, with the thiol undergoing oxidative coupling to form a disulfide . The synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, involved reduction, acetylation, and treatment with sulfatase .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The N-phenyl-2-hydroxyacetamide molecule is non-planar, with the planar 2-hydroxyacetamide group inclined to the phenyl ring, and the molecules are linked by hydrogen bonds into one-dimensional chains . The presence of substituents such as bromo, tert-butyl, and nitro groups can affect the cytotoxic, anti-inflammatory, analgesic, and antipyretic activities of these compounds .

Scientific Research Applications

Synthesis and Characterization

N-Ethyl-2-hydroxyacetamide has been explored for various synthesis and characterization applications. For instance, a study by Rivera et al. (2000) involved synthesizing a range of hydroxyacetamides, which included N-Ethyl-2-hydroxyacetamide, as potential anticonvulsant agents and for use in photographic elements and peptide syntheses (Rivera, Carrillo, & Mancilla, 2000).

Industrial and Medicinal Applications

The compound has also found applications in the pharmaceutical industry. For example, a derivative of 2-hydroxyacetamide, N-(2-Hydroxyphenyl)acetamide, was explored as an intermediate in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018) (Magadum & Yadav, 2018). Additionally, 2-Benzhydrylsulfinyl-N-hydroxyacetamide-Na, extracted from figs, has been studied for its potential as an anticancer therapeutic agent (AL-Salman et al., 2020) (AL-Salman et al., 2020).

Safety And Hazards

The safety information for n-Ethyl-2-hydroxyacetamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle this compound with appropriate safety measures, including the use of personal protective equipment .

Future Directions

While specific future directions for n-Ethyl-2-hydroxyacetamide are not available, it’s worth noting that research in the field of chemistry is continually advancing. New methods of synthesis, novel applications, and improved safety measures are potential areas of future exploration .

properties

IUPAC Name

N-ethyl-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVOWKVXWMUGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Ethyl-2-hydroxyacetamide

CAS RN

66223-75-4
Record name N-ethyl-2-hydroxyacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Eggert, RC Hillig, S Koehr, D Stöckigt… - Journal of medicinal …, 2016 - ACS Publications
Protein lysine methyltransferases have recently emerged as a new target class for the development of inhibitors that modulate gene transcription or signaling pathways. SET and MYND …
Number of citations: 70 pubs.acs.org
RC Trievel, S Scheiner - Molecules, 2018 - mdpi.com
Tetrel bonds represent a category of non-bonding interaction wherein an electronegative atom donates a lone pair of electrons into the sigma antibonding orbital of an atom in the …
Number of citations: 30 www.mdpi.com
E Fabini, E Manoni, C Ferroni, AD Rio… - Future Medicinal …, 2019 - Future Science
Lysine methyltransferases SMYD2 and SMYD3 are involved in the epigenetic regulation of cell differentiation and functioning. Overexpression and deregulation of these enzymes have …
Number of citations: 28 www.future-science.com

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